3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBXPETYBJGTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-methyl-1,2,4-oxadiazole-5-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the oxadiazole moiety but shares the methoxy-substituted benzamide core.
3-Methyl-1,2,4-oxadiazole-5-ylmethylamine: Contains the oxadiazole ring but lacks the benzamide structure.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different core structure.
Uniqueness
3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core with the oxadiazole moiety, which imparts distinct chemical and biological properties
Biological Activity
3,4-Dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the methoxy groups and the oxadiazole moiety, contribute to its reactivity and interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 339.35 g/mol. The structure features a benzamide backbone with methoxy substituents and an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action may involve modulation of signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer biology.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. The presence of methoxy groups enhances its ability to interact with enzymes involved in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation .
The precise mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in inflammatory responses and cancer progression.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to inflammation and tumor growth .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar structures:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3,5-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | Structure | Shares the oxadiazole moiety but differs in substitution pattern. |
| 4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid | Structure | Contains the oxadiazole ring but lacks methoxy groups. |
The combination of methoxy groups and the oxadiazole ring in this compound imparts distinct chemical properties that enhance its biological activity compared to similar compounds.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced their potency against breast and colon cancer cells .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of methoxy-substituted oxadiazoles. The findings demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Q & A
Q. Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Acetamidoxime + DCC, THF, reflux | 78 | >95% |
| Benzamide coupling | TEA, DCM, 0°C | 85 | 98% |
Which spectroscopic and crystallographic methods are used for structural characterization?
Basic Question
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxadiazole methyl group appears as a singlet at δ 2.5 ppm, while the benzamide methoxy protons resonate at δ 3.8–3.9 ppm .
- X-ray Crystallography : SHELX programs refine crystal structures. A reported analogue, (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone, was resolved using SHELXL, showing planar oxadiazole and benzamide moieties with a dihedral angle of 12.5° .
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.032 |
| Dihedral angle | 12.5° |
What are the primary biological targets and associated assay methodologies?
Basic Question
Answer:
The compound exhibits activity against enzymes and receptors, notably orexin receptors and kinases.
- Orexin Receptor Antagonism : Radioligand binding assays (³H-orexin A) in HEK293 cells transfected with OX₁/OX₂ receptors show IC₅₀ values of 0.8–1.2 nM .
- Kinase Inhibition : Screening against RET kinase using fluorescence polarization assays reveals moderate inhibition (IC₅₀ = 15.6 µM) .
Q. Table 3: Biological Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ |
|---|---|---|
| Orexin Receptor OX₂ | Radioligand binding | 0.8 nM |
| RET Kinase | Fluorescence polarization | 15.6 µM |
How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
Advanced Question
Answer:
SAR studies focus on substituent effects:
- Methoxy Groups : Removing 3,4-dimethoxy substituents reduces orexin receptor binding by 10-fold, highlighting their role in hydrophobic interactions .
- Oxadiazole Methyl : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl) decreases solubility but improves metabolic stability in microsomal assays .
Q. Table 4: Substituent Effects on Solubility and Activity
| Substituent | Solubility (µg/mL) | OX₂ IC₅₀ (nM) |
|---|---|---|
| 3,4-Dimethoxy | 12.5 | 0.8 |
| 4-Methoxy | 18.3 | 3.2 |
| Unsubstituted | 25.0 | 15.4 |
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced Question
Answer:
Discrepancies in IC₅₀ values often arise from assay conditions or compound purity.
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and internal controls (e.g., staurosporine for kinase inhibition) .
- Purity Verification : HPLC-MS (≥95% purity) and counterion analysis (e.g., hydrochloride vs. free base) mitigate batch variability .
What computational approaches elucidate interaction mechanisms with biological targets?
Advanced Question
Answer:
- Molecular Docking : AutoDock Vina predicts binding poses of the benzamide group in the OX₂ receptor hydrophobic pocket, with π-π stacking between dimethoxy phenyl and Tyr³¹⁸ .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the oxadiazole nitrogen and His³⁴⁵ residue in RET kinase .
How do regiochemical challenges in oxadiazole synthesis affect yield and purity?
Advanced Question
Answer:
Regiochemical control during oxadiazole formation is critical.
- Cyclization Side Reactions : Competing 1,3,4-oxadiazole formation is minimized using POCl₃ as a cyclizing agent instead of H₂SO₄, improving regioselectivity to >95% .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes regioisomeric byproducts, achieving >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
